16,16-二甲基-PGF2beta

描述

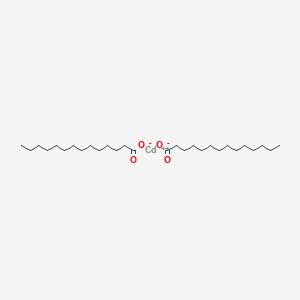

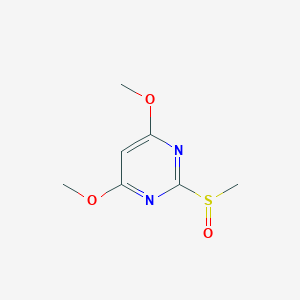

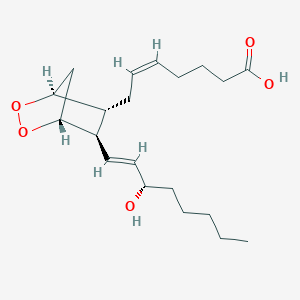

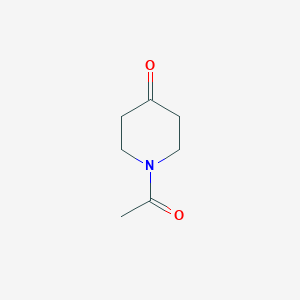

16,16-dimethyl-PGF2beta, also known as 9R,11R,15R-trihydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Molecular Structure Analysis

The molecular formula of 16,16-dimethyl-PGF2beta is C22H38O5 . It has a complex structure with several functional groups, including three hydroxyl groups and a carboxylic acid group . The molecule also contains several carbon-carbon double bonds .Physical And Chemical Properties Analysis

16,16-dimethyl-PGF2beta has a molecular weight of 382.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a relatively high logP value of 4.54, indicating that it is fairly hydrophobic .科学研究应用

医学研究:高血压研究

16,16-二甲基-PGF2beta: 已被鉴定为一种口服有效的、具有延长体内半衰期的前列腺素类似物 . 这一特性使其成为研究高血压的宝贵化合物,因为它可以口服给药,并且其作用可以在较长时期内观察到。 这使得可以进行更详细的血压调节纵向研究,以及前列腺素在高血压中的作用。

工业用途:生化研究

在工业上,This compound作为研究前列腺素途径的生化工具 . 它的稳定性和对代谢分解的抗性使其成为体外实验的理想候选者,在体外实验中,它可以用于理解前列腺素在各种生物过程中的生物活性及其功能。

生物化学:抗支气管痉挛活性

This compound: 因其抗支气管痉挛活性而闻名,使其成为与哮喘等呼吸系统疾病相关的生物化学研究中的重要化合物 . 它的代谢稳定性使研究人员能够研究它对支气管组织的长期影响及其潜在的治疗应用。

药理学:药物开发

在药理学中,This compound由于其对前列腺素受体的激动作用而被用于开发新药 . 它已被实验性地用于诱导分娩,预防胃溃疡,以及作为各种动物模型的治疗剂。 它的多样性受体活性为开发靶向疗法提供了广泛的平台。

干细胞研究:造血干细胞维持

该化合物已被证明可以增加斑马鱼和小鼠模型中的造血干细胞和祖细胞数量 . 它介导了WNT信号通路对干细胞自我更新的影响,这对于维持干细胞群体和理解干细胞分化机制至关重要。

作用机制

Target of Action

16,16-Dimethyl prostaglandin F2beta (16,16-dimethyl-PGF2beta) is a synthetic analog of prostaglandin F2beta . It primarily targets prostanoid receptors , which are a group of G-protein coupled receptors . These receptors play a crucial role in mediating the physiological effects of prostaglandins and related compounds .

Mode of Action

16,16-dimethyl-PGF2beta interacts with its prostanoid receptors, triggering a cascade of intracellular events . The exact nature of these interactions and the resulting changes are complex and can vary depending on the specific receptor subtype and the cellular context .

Biochemical Pathways

The interaction of 16,16-dimethyl-PGF2beta with its receptors affects various biochemical pathways. These pathways are involved in a wide range of physiological processes, including inflammation, pain perception, and the regulation of blood pressure . The downstream effects of these pathways can have significant impacts on human health and disease .

Pharmacokinetics

It is known to be a metabolically stable analog of pgf2beta , suggesting that it may have improved bioavailability compared to the natural compound .

Result of Action

The molecular and cellular effects of 16,16-dimethyl-PGF2beta’s action are diverse and depend on the specific context. For example, it has been shown to prevent bronchospasm in asthmatics . Additionally, it has been found to mediate chromatin flexibility at hematopoietic stem and progenitor cell (HSPC)-specific enhancers through histone-variant H2A.Z acetylation .

Action Environment

The action, efficacy, and stability of 16,16-dimethyl-PGF2beta can be influenced by various environmental factors. These can include the presence of other signaling molecules, the specific cellular and tissue context, and potentially even factors such as diet and lifestyle . .

生化分析

Biochemical Properties

16,16-Dimethyl Prostaglandin F2beta is a prostanoid . Prostanoids are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids (EFAs) that are commonly incorporated within membrane phospholipids .

Cellular Effects

16,16-Dimethyl Prostaglandin F2beta exerts diverse effects on cell proliferation, apoptosis, angiogenesis, inflammation, and immune surveillance . These effects are most prominent in gastrointestinal cancers, likely due to the constant exposure to dietary and environmental insults and the intrinsic role of prostaglandins in tissue homeostasis .

Molecular Mechanism

The molecular mechanism of 16,16-Dimethyl Prostaglandin F2beta is not fully understood. It is known to mimic the activity of natural prostaglandins, which are involved in a wide range of biological effects associated with inflammation and cancer .

Dosage Effects in Animal Models

The effects of 16,16-Dimethyl Prostaglandin F2beta vary with different dosages in animal models . It has been observed that stable, synthetic analogues of prostaglandins, such as 16,16-Dimethyl Prostaglandin F2beta, after oral intake, give a dose-dependent and sustained inhibition of the basal and stimulated gastric acid secretion .

Metabolic Pathways

16,16-Dimethyl Prostaglandin F2beta is involved in the metabolic pathways of prostaglandins . Prostaglandins are synthesized by the sequential actions of a panel of highly specific enzymes .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRWVEHSLXJOCD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

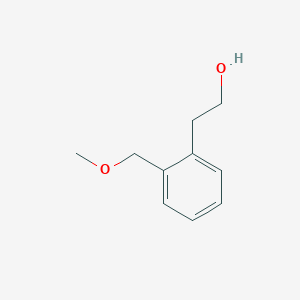

![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)